1-(Piperidin-1-yl)octadecan-1-one
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Overview
Description
1-(Piperidin-1-yl)octadecan-1-one is a chemical compound with the molecular formula C23H45NO and a molecular weight of 351.6095 . It is also known by other names such as 1-Octadecanone, 1-(1-piperidinyl)-, Piperidine, 1-(1-oxooctadecyl)-, and Piperidine, 1-stearoyl . This compound is characterized by the presence of a piperidine ring attached to an octadecanone backbone, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-(Piperidin-1-yl)octadecan-1-one typically involves the reaction of octadecanone with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(Piperidin-1-yl)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound.
Scientific Research Applications
1-(Piperidin-1-yl)octadecan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)octadecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The piperidine ring may play a crucial role in binding to these targets, while the octadecanone backbone influences the compound’s overall hydrophobicity and membrane permeability .
Comparison with Similar Compounds
1-(Piperidin-1-yl)octadecan-1-one can be compared with similar compounds such as:
1-(Piperidin-1-yl)octadec-2-en-1-one: This compound has a similar structure but includes a double bond in the octadecanone backbone, which may alter its chemical properties and reactivity.
Piperidine, 1-(1-oxooctadecyl)-: Another similar compound with slight variations in the functional groups attached to the piperidine ring.
The uniqueness of this compound lies in its specific combination of the piperidine ring and the octadecanone backbone, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-piperidin-1-yloctadecan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h2-22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZHIRGDMBVSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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